Cas no 2138189-06-5 (1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester)
![1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester structure](https://ja.kuujia.com/scimg/cas/2138189-06-5x500.png)
1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester 化学的及び物理的性質
名前と識別子
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- 1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester
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- インチ: 1S/C18H23ClN2O4/c1-18(2,3)25-17(23)20-8-4-9-21-10-7-13-11-14(5-6-15(13)21)16(22)24-12-19/h5-7,10-11H,4,8-9,12H2,1-3H3,(H,20,23)
- InChIKey: PLQZSTBLDWXYPY-UHFFFAOYSA-N
- SMILES: N1(CCCNC(OC(C)(C)C)=O)C2=C(C=C(C(OCCl)=O)C=C2)C=C1
1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386465-10.0g |
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate |
2138189-06-5 | 95% | 10.0g |
$4667.0 | 2024-06-05 | |
Enamine | EN300-386465-0.05g |
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate |
2138189-06-5 | 95% | 0.05g |
$912.0 | 2024-06-05 | |
Enamine | EN300-386465-0.25g |
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate |
2138189-06-5 | 95% | 0.25g |
$999.0 | 2024-06-05 | |
Enamine | EN300-386465-0.5g |
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate |
2138189-06-5 | 95% | 0.5g |
$1043.0 | 2024-06-05 | |
Enamine | EN300-386465-1.0g |
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate |
2138189-06-5 | 95% | 1.0g |
$1086.0 | 2024-06-05 | |
Enamine | EN300-386465-5.0g |
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate |
2138189-06-5 | 95% | 5.0g |
$3147.0 | 2024-06-05 | |
Enamine | EN300-386465-2.5g |
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate |
2138189-06-5 | 95% | 2.5g |
$2127.0 | 2024-06-05 | |
Enamine | EN300-386465-0.1g |
chloromethyl 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylate |
2138189-06-5 | 95% | 0.1g |
$956.0 | 2024-06-05 |
1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl esterに関する追加情報
1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester
The compound CAS No 2138189-06-5, also known as 1H-Indole-5-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, chloromethyl ester, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of indole derivatives, which have been extensively studied due to their unique structural properties and bioactivity.
Indole derivatives are known for their versatility in organic synthesis and their ability to serve as building blocks for more complex molecules. The presence of the indole ring in this compound provides a rigid structure that can be further functionalized to explore its potential in drug discovery, material science, and catalysis. Recent studies have highlighted the importance of such structures in designing bioactive compounds with specific targeting capabilities.
The chloromethyl ester group attached to the indole ring introduces additional reactivity and stability to the molecule. This functional group is particularly useful in click chemistry and other modular synthesis strategies, enabling researchers to construct larger molecules with precision. The (1,1-dimethylethoxy)carbonyl group further enhances the molecule's versatility by providing a protective layer during synthesis while maintaining its reactivity for subsequent transformations.
One of the most promising applications of this compound lies in its potential use as a precursor for peptide synthesis. The amino propyl chain within the structure allows for easy incorporation into peptide backbones, making it a valuable intermediate in the development of bioactive peptides. Recent advancements in peptide therapeutics have underscored the need for such versatile intermediates to accelerate drug discovery processes.
In addition to its role in peptide synthesis, this compound has shown potential in the field of material science. Its rigid structure and functional groups make it an ideal candidate for designing self-assembling materials and nanomaterials. Researchers have recently explored the use of similar indole derivatives in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for applications in sensors and drug delivery systems.
The synthesis of CAS No 2138189-06-5 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the indole ring through cyclization reactions and subsequent functionalization to introduce the desired groups. Recent developments in green chemistry have enabled more efficient and environmentally friendly routes for synthesizing such compounds, reducing waste and improving yield.
From a structural standpoint, this compound exhibits a high degree of symmetry and conjugation within its framework. These properties contribute to its stability and reactivity under various reaction conditions. Computational studies have revealed that the molecule's electronic structure is highly tunable, allowing for further modifications to enhance its performance in specific applications.
In conclusion, CAS No 2138189-06-5 represents a significant advancement in organic chemistry due to its unique structure and diverse applications. Its role as an intermediate in peptide synthesis, material science, and catalysis positions it as a valuable tool for researchers across multiple disciplines. As ongoing research continues to uncover new potentials for this compound, it is poised to make substantial contributions to both academic and industrial advancements.
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